4-(Difluoromethoxy)pyridin-2-amine 4-(Difluoromethoxy)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1206972-19-1
VCID: VC2729548
InChI: InChI=1S/C6H6F2N2O/c7-6(8)11-4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10)
SMILES: C1=CN=C(C=C1OC(F)F)N
Molecular Formula: C6H6F2N2O
Molecular Weight: 160.12 g/mol

4-(Difluoromethoxy)pyridin-2-amine

CAS No.: 1206972-19-1

Cat. No.: VC2729548

Molecular Formula: C6H6F2N2O

Molecular Weight: 160.12 g/mol

* For research use only. Not for human or veterinary use.

4-(Difluoromethoxy)pyridin-2-amine - 1206972-19-1

Specification

CAS No. 1206972-19-1
Molecular Formula C6H6F2N2O
Molecular Weight 160.12 g/mol
IUPAC Name 4-(difluoromethoxy)pyridin-2-amine
Standard InChI InChI=1S/C6H6F2N2O/c7-6(8)11-4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10)
Standard InChI Key OQDCFCSJGPOPQD-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1OC(F)F)N
Canonical SMILES C1=CN=C(C=C1OC(F)F)N

Introduction

Chemical Properties and Structure

4-(Difluoromethoxy)pyridin-2-amine possesses a well-defined chemical structure with specific physicochemical properties that influence its behavior in various chemical and biological systems. The key chemical properties of this compound are summarized in the following table:

PropertyValueSource
Chemical FormulaC₆H₆F₂N₂O
Molecular Weight160.12 g/mol
CAS Number1206972-19-1
IUPAC Name4-(difluoromethoxy)pyridin-2-amine
Density1.331±0.06 g/cm³ (Predicted)
Boiling Point250.9±35.0°C (Predicted)
MDL NumberMFCD22550528
PubChem CID86276827
AppearanceNot specified
Storage Conditions2-8°C, Dark

The molecular structure features a pyridine ring with a difluoromethoxy group (−OCHF₂) at the 4-position and an amino group (−NH₂) at the 2-position. The presence of the difluoromethoxy group is particularly notable as it influences several key properties of the molecule:

  • Enhanced lipophilicity compared to non-fluorinated analogs

  • Improved metabolic stability

  • Altered electronic properties of the pyridine ring

  • Modified hydrogen-bonding capabilities

The standard InChI notation for this compound is InChI=1S/C6H6F2N2O/c7-6(8)11-4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10), and its SMILES representation is C1=CN=C(C=C1OC(F)F)N . These notations provide a standardized way to represent the molecular structure and are essential for database searches and computational chemistry applications.

Chemical Reactions and Reactivity

4-(Difluoromethoxy)pyridin-2-amine can potentially undergo various chemical reactions, primarily due to the reactivity of both the amino group and the pyridine ring. The compound's reactivity profile makes it valuable as a building block in organic synthesis.

Reactions Involving the Amino Group

The primary amino group at the 2-position of the pyridine ring can participate in numerous reactions common to primary amines:

  • N-acylation to form amides

  • N-alkylation to form secondary and tertiary amines

  • Formation of imines via condensation with aldehydes or ketones

  • Diazotization followed by various transformations

Reactions Involving the Pyridine Ring

The pyridine ring itself can undergo various transformations:

  • Electrophilic substitution reactions (though these are typically challenging due to the electron-deficient nature of pyridine)

  • Nucleophilic substitution reactions, particularly at positions activated by the ring nitrogen

  • Coordination to metals through the ring nitrogen

  • Oxidation to form N-oxides

Reactions Involving the Difluoromethoxy Group

The difluoromethoxy group (−OCHF₂) is generally stable under most conditions but can potentially undergo:

  • Hydrolysis under strongly acidic or basic conditions

  • Reduction to form other functional groups

  • Participation in cross-coupling reactions

The reactivity of 4-(Difluoromethoxy)pyridin-2-amine makes it a versatile intermediate in the synthesis of more complex molecules, particularly those intended for pharmaceutical applications.

Current Research and Future Perspectives

Research on 4-(Difluoromethoxy)pyridin-2-amine and related compounds continues to evolve, with several promising directions for future investigations.

Structure-Activity Relationship Studies

Understanding how the structural features of 4-(Difluoromethoxy)pyridin-2-amine influence its biological activity is crucial for developing more effective derivatives. Future research might focus on:

  • The role of the difluoromethoxy group in molecular interactions

  • The influence of the 2-amino group on binding to biological targets

  • The impact of additional substituents on the pyridine ring

Synthesis Optimization

Developing more efficient and cost-effective synthetic routes for 4-(Difluoromethoxy)pyridin-2-amine could enhance its availability for research and applications. Areas for improvement include:

  • Green chemistry approaches to reduce environmental impact

  • Catalytic methods to improve yield and selectivity

  • One-pot synthesis strategies to minimize steps and waste

Expanding Applications

The potential applications of 4-(Difluoromethoxy)pyridin-2-amine could be expanded through:

  • Investigation of its use in materials science

  • Exploration of novel therapeutic targets

  • Development of diagnostic applications

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